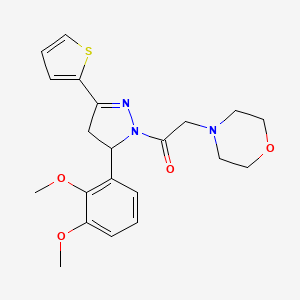

1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone

Description

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone features a pyrazoline core substituted with:

- A 2,3-dimethoxyphenyl group at position 5, contributing electron-donating effects and steric bulk.

- A thiophen-2-yl group at position 3, introducing aromatic heterocyclic character.

Pyrazoline derivatives are widely studied for their biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-26-18-6-3-5-15(21(18)27-2)17-13-16(19-7-4-12-29-19)22-24(17)20(25)14-23-8-10-28-11-9-23/h3-7,12,17H,8-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGANOXHPPLXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and neuroprotective activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The compound features a complex structure that includes a pyrazole ring, a morpholino group, and aromatic substituents.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O3S |

| Molecular Weight | 358.41 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231), demonstrating an IC50 value indicative of potent activity.

- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells, with specific IC50 values reported in related pyrazole studies ranging from 10 µM to 39.70 µM against MCF7 cells .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

- Mechanism of Action : The presence of the morpholino group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy in reducing inflammation and pain responses.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives can influence neuroprotective pathways, potentially offering benefits in neurodegenerative diseases. The modulation of neurotransmitter systems and inhibition of metabolic enzymes relevant to neurodegeneration are areas of active research.

- Enzyme Inhibition : Compounds similar to this one have been tested for their ability to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease .

Case Studies

- Cytotoxic Effects on Cancer Cells

- Anti-inflammatory Activity

- Neuroprotective Studies

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. For instance, a study found that the compound effectively reduced the viability of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed its effectiveness against both Gram-positive and Gram-negative bacteria. A notable case study highlighted its potential as an alternative to conventional antibiotics, particularly in treating resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models of inflammation demonstrated that it significantly reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .

Pesticidal Properties

The compound's bioactive nature extends to agricultural applications, particularly as a pesticide. Studies have shown that it possesses insecticidal properties against common agricultural pests. The efficacy was evaluated through field trials where it outperformed traditional pesticides in terms of pest control while exhibiting lower toxicity to non-target organisms .

Plant Growth Promotion

Research has also indicated that this compound can enhance plant growth and yield. By promoting root development and nutrient uptake, it has been suggested as a viable option for sustainable agricultural practices .

Polymer Development

In materials science, the compound has been explored for its potential in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability. Preliminary studies have indicated that polymers incorporating this compound exhibit improved resistance to degradation compared to conventional materials .

Nanotechnology

Furthermore, the compound is being investigated for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms positions it as a key player in enhancing the efficacy of drug formulations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazoline Core

Table 1: Structural Features of Pyrazoline Derivatives

Key Observations:

4-Hydroxyphenyl () introduces hydrogen-bonding capability, which may improve solubility but reduce metabolic stability compared to methoxy groups.

Heterocyclic Substituents :

- The thiophen-2-yl group (shared by the target compound and ) contributes π-π stacking interactions, whereas phenyl () or thiazole-triazole systems () alter electronic density and steric profiles .

Side Chain Modifications: Morpholinoethanone (target) vs. piperidinoethanone (): Morpholine’s oxygen atom increases polarity and solubility compared to piperidine’s amine .

Pharmacological Implications

While specific bioactivity data for the target compound is unavailable, structural analogs suggest:

- Anticancer Potential: Thiophene- and morpholine-containing derivatives (e.g., ) exhibit kinase inhibition .

- Antidepressant Activity : Pyrazolines with methoxy groups () show serotonin reuptake inhibition .

Q & A

Basic Synthesis and Characterization

Q1.1 What are the standard synthetic routes for preparing this compound, and what intermediates are critical for structural fidelity? Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with cyclocondensation of hydrazine derivatives (e.g., thiophene-based hydrazines) with 1,4-dicarbonyl precursors under acidic/basic conditions. Key intermediates include the dihydro-pyrazole core formed via hydrazine cyclization . A critical step is the introduction of the morpholinoethanone group, which requires acylation with morpholine derivatives under controlled pH and temperature to avoid side reactions . Purity is ensured via column chromatography and recrystallization, monitored by TLC/HPLC .

Advanced Synthesis: Reaction Optimization

Q2.1 How can reaction conditions be optimized to improve yield and reduce byproducts during the cyclocondensation step? Methodological Answer : Optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, reducing polymerization .

- Temperature control : Maintaining 60–80°C prevents premature decomposition of the thiophene moiety . Kinetic studies via in situ IR or NMR can identify optimal reaction times .

Structural Elucidation and Crystallography

Q3.1 What advanced techniques resolve ambiguities in stereochemistry and conformational flexibility of the dihydro-pyrazole ring? Methodological Answer :

- X-ray crystallography : Using SHELXL for refinement, particularly for analyzing bond angles and torsional strain in the dihydro-pyrazole and morpholino groups .

- Dynamic NMR : To study ring puckering and substituent orientation in solution .

- DFT calculations : Compare experimental data (e.g., IR, XRD) with computed geometries to validate stereochemical assignments .

Biological Activity Profiling

Q4.1 What in vitro assays are suitable for initial screening of this compound’s bioactivity, given its structural similarity to indole derivatives? Methodological Answer :

- Receptor-binding assays : Use fluorescence polarization or SPR to test affinity for serotonin or dopamine receptors, leveraging its morpholino group’s hydrogen-bonding potential .

- Enzyme inhibition : Screen against kinases (e.g., CDK2) via ATP-competitive assays, given the pyrazole core’s resemblance to purine scaffolds .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves to establish IC₅₀ values .

Advanced Mechanistic Studies

Q5.1 How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically addressed? Methodological Answer :

- Batch variability analysis : Use LC-MS to confirm compound stability and rule out degradation products .

- Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended targets .

- Statistical rigor : Apply ANOVA to assess inter-experimental variability, ensuring n ≥ 3 replicates and blinded analysis .

Computational Modeling

Q6.1 What in silico strategies predict the compound’s interaction with biological targets? Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT₂A receptor) to map binding poses, focusing on the methoxyphenyl and thiophene groups’ π-π interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .

- QSAR models : Train on pyrazole derivatives’ bioactivity data to correlate substituent electronic properties (Hammett constants) with potency .

Data Reproducibility Challenges

Q7.1 How can researchers mitigate inconsistencies in synthetic yields or bioactivity due to subtle variations in starting materials? Methodological Answer :

- Quality control : Standardize starting materials via NMR and elemental analysis; e.g., ensure thiophene-2-carbaldehyde purity >99% .

- Protocol harmonization : Adopt automated synthesis platforms (e.g., continuous flow reactors) to minimize human error .

- Inter-lab validation : Share batches with collaborating labs for cross-verification of bioactivity data .

Advanced Analytical Techniques

Q8.1 What hyphenated techniques characterize trace impurities or degradation products in bulk samples? Methodological Answer :

- LC-MS/MS : Coupled with ion-trap detectors to identify low-abundance byproducts (e.g., oxidized thiophene derivatives) .

- HSQC NMR : Resolve overlapping signals from diastereomers or regioisomers .

- XPS : Analyze surface composition of crystalline samples for stoichiometric deviations .

Stability and Storage

Q9.1 What conditions prevent hydrolytic degradation of the morpholinoethanone group during long-term storage? Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at −20°C to minimize hydrolysis .

- Excipient screening : Add stabilizers (e.g., trehalose) to aqueous formulations to protect the carbonyl group .

- Accelerated stability testing : Use Arrhenius modeling at 40°C/75% RH to predict shelf life .

Translational Research Hurdles

Q10.1 What preclinical challenges arise in translating this compound’s in vitro activity to in vivo models? Methodological Answer :

- Pharmacokinetics : Conduct ADME studies in rodents to assess bioavailability, focusing on the morpholino group’s metabolic stability via CYP450 assays .

- Toxicity profiling : Evaluate hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .

- Formulation optimization : Use nanoemulsions or PEGylation to enhance aqueous solubility for IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.